2-(3-Chlorophenyl)propan-2-amine hydrochloride 2-(3-Chlorophenyl)propan-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1216523-22-6
VCID: VC2807465
InChI: InChI=1S/C9H12ClN.ClH/c1-9(2,11)7-4-3-5-8(10)6-7;/h3-6H,11H2,1-2H3;1H
SMILES: CC(C)(C1=CC(=CC=C1)Cl)N.Cl
Molecular Formula: C9H13Cl2N
Molecular Weight: 206.11 g/mol

2-(3-Chlorophenyl)propan-2-amine hydrochloride

CAS No.: 1216523-22-6

Cat. No.: VC2807465

Molecular Formula: C9H13Cl2N

Molecular Weight: 206.11 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Chlorophenyl)propan-2-amine hydrochloride - 1216523-22-6

Specification

CAS No. 1216523-22-6
Molecular Formula C9H13Cl2N
Molecular Weight 206.11 g/mol
IUPAC Name 2-(3-chlorophenyl)propan-2-amine;hydrochloride
Standard InChI InChI=1S/C9H12ClN.ClH/c1-9(2,11)7-4-3-5-8(10)6-7;/h3-6H,11H2,1-2H3;1H
Standard InChI Key DPLPZZFTPMLUPT-UHFFFAOYSA-N
SMILES CC(C)(C1=CC(=CC=C1)Cl)N.Cl
Canonical SMILES CC(C)(C1=CC(=CC=C1)Cl)N.Cl

Introduction

Chemical Identity and Structure

Basic Identification

2-(3-Chlorophenyl)propan-2-amine hydrochloride belongs to the arylalkylamine class of compounds. It consists of a benzene ring with a chlorine atom at the meta (3) position, connected to a propan-2-amine group, with the molecule existing as a hydrochloride salt. The compound's basic structure features a tertiary carbon connecting the aromatic ring to two methyl groups and an amino group, creating a characteristic branched arrangement. This structural configuration contributes to its specific chemical behavior and potential applications in various research contexts. The compound represents an important class of substituted amines with potential significance in medicinal chemistry and pharmaceutical research.

Nomenclature and Identification Systems

The compound is known under several synonyms in scientific literature and commercial databases, reflecting different naming conventions in organic chemistry. These alternative names help researchers identify the compound across different resources and publications, ensuring proper cross-referencing in scientific work. The various identifiers also assist in distinguishing this compound from structurally similar derivatives that may have different substitution patterns or functional groups.

Table 1: Identification Parameters for 2-(3-Chlorophenyl)propan-2-amine hydrochloride

ParameterValue
Primary CAS Registry Number17790-50-0
MDL NumberMFCD11870093
Synonyms1-(3-Chlorophenyl)-1-methylethylamine hydrochloride; Benzenemethanamine, 3-chloro-α,α-dimethyl-; 2-(3-chlorophenyl)propan-2-aMine HCl
InChIKeyRJFOLCUYDLFKFW-UHFFFAOYSA-N

Structural Representation

The molecular structure can be represented using various chemical notation systems that provide different levels of structural detail. These notations are essential for database searching, computational chemistry, and structure-activity relationship studies. The SMILES and InChI representations, in particular, allow for precise digital encoding of the compound's structure, facilitating computational analysis and database integration.

Table 2: Structural Representation Formats

Representation TypeValue
SMILESCC(C)(C1=CC(=CC=C1)Cl)N
InChIInChI=1S/C9H12ClN/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6H,11H2,1-2H3
Molecular Formula (free base)C9H12ClN
Molecular Formula (salt)C9H13Cl2N

Physical and Chemical Properties

Fundamental Physical Properties

The physical properties of 2-(3-Chlorophenyl)propan-2-amine hydrochloride define its behavior under various conditions and its suitability for different applications. These properties are crucial for researchers working with the compound, as they dictate appropriate handling procedures, storage conditions, and experimental parameters. The predicted values provide a reasonable approximation of the compound's behavior when experimental data may be limited.

Table 3: Basic Physical Properties of 2-(3-Chlorophenyl)propan-2-amine hydrochloride

PropertyValueNature of Value
Molar Mass (free base)169.65 g/molCalculated
Molar Mass (hydrochloride)206.10 g/molCalculated
Density1.092±0.06 g/cm³Predicted
Boiling Point227.0±15.0 °CPredicted
pKa9.05±0.10Predicted

Spectroscopic Characteristics

Mass spectrometry data provides valuable information about the compound's behavior under different ionization conditions. The predicted collision cross section (CCS) values are particularly useful for analytical chemists attempting to identify or quantify the compound using ion mobility mass spectrometry techniques. These parameters serve as reference points for method development and compound identification in complex matrices.

Table 4: Predicted Collision Cross Section Values for Different Mass Spectrometry Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+170.07311135.0
[M+Na]+192.05505148.4
[M+NH4]+187.09965144.7
[M+K]+208.02899141.4
[M-H]-168.05855138.0
[M+Na-2H]-190.04050142.8
[M]+169.06528138.2
[M]-169.06638138.2
SourceStorage TemperatureAdditional Information
Commercial supplier dataRoom temperatureFor solid form
Research grade supplier2-8°CFor higher purity grades

Solution Preparation

When preparing solutions of 2-(3-Chlorophenyl)propan-2-amine hydrochloride for experimental use, precise concentration calculations are essential for accurate results. The following table provides guidelines for preparing solutions at different concentrations, which is particularly valuable for researchers conducting dose-response studies or requiring specific molar concentrations for their experiments. These calculations take into account the molecular weight of the hydrochloride salt form.

Table 6: Stock Solution Preparation Guide

Desired ConcentrationVolume Required for Different Amounts
1 mg
1 mM4.8771 mL
5 mM0.9754 mL
10 mM0.4877 mL
ParameterListing AListing BPossible Explanation
CAS Number17790-50-01216523-22-6Different salt forms or database error
Molecular FormulaC9H12ClNC9H13Cl2NFree base vs. hydrochloride salt
Molecular Weight169.65205.04Consistent with formula differences

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